Repaglinide M2-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Repaglinide M2-D5 is a deuterated metabolite of Repaglinide, an oral antihyperglycemic agent used to manage type 2 diabetes mellitus. Repaglinide belongs to the meglitinide class of short-acting insulin secretagogues, which stimulate insulin release from the pancreas by binding to β cells . This compound is specifically labeled with deuterium, which can be used in various scientific research applications, including pharmacokinetic studies and metabolic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Repaglinide M2-D5 can be synthesized using a series of chemical reactions involving deuterated reagents. The preparation method involves the following steps :
Starting Material: 3-ethoxy-4-ethoxycarbonyl benzeneacetic acid.
Dehydration: The starting material is reacted with N-hydroxyphthalimide and a dehydrating agent in an organic solvent.
Deuteration: The intermediate product is then subjected to deuteration using deuterated reagents to introduce deuterium atoms into the molecule.
Purification: The final product, this compound, is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Repaglinide M2-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
Oxidation: Dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Repaglinide M2-D5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Repaglinide in the body.
Metabolic Research: Helps in understanding the metabolic pathways and identifying metabolites of Repaglinide.
Drug-Drug Interaction Studies: Used to investigate potential interactions between Repaglinide and other drugs.
Biological Research: Employed in studies related to insulin secretion and glucose metabolism.
Industrial Applications: Used in the development of new formulations and delivery systems for Repaglinide.
Mecanismo De Acción
Repaglinide M2-D5 exerts its effects by stimulating the release of insulin from the pancreatic β cells. The mechanism involves blocking ATP-dependent potassium channels, leading to membrane depolarization and the opening of calcium channels. The influx of calcium ions triggers the release of insulin . This action is glucose-dependent, meaning it is more effective when blood glucose levels are high .
Comparación Con Compuestos Similares
Repaglinide M2-D5 is compared with other similar compounds in the meglitinide class, such as:
Nateglinide: Another meglitinide that stimulates insulin release but has a shorter duration of action compared to Repaglinide.
Mitiglinide: Similar to Repaglinide but with different pharmacokinetic properties and metabolic pathways.
Uniqueness
This compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing precise tracking and analysis of the compound in biological systems. This makes it a valuable tool in drug development and research.
Actividad Biológica
Repaglinide M2-D5 is a deuterated derivative of the dicarboxylic acid metabolite of repaglinide, a medication primarily used to manage type 2 diabetes mellitus. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Overview of Repaglinide
Repaglinide is an oral insulin secretagogue that enhances glucose-stimulated insulin release from pancreatic β-cells. It acts by inhibiting ATP-sensitive potassium channels, leading to membrane depolarization and subsequent calcium influx, which stimulates insulin secretion . The drug is characterized by a rapid onset and short duration of action, making it effective for controlling postprandial blood glucose levels.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is influenced by its metabolism and elimination pathways. The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Bioavailability | ~56% |
Half-life | ~1 hour |
Peak Concentration (Cmax) | 20.0 ng/mL (test formulation) |
Time to Peak (Tmax) | 1.2 hours |
Clearance | 33-38 L/hour |
Repaglinide is primarily metabolized in the liver via cytochrome P450 enzymes (CYP3A4 and CYP2C8), resulting in various metabolites, including M2, which does not exhibit significant hypoglycemic activity .
The mechanism by which this compound exerts its effects is closely related to its parent compound, repaglinide. It enhances insulin secretion in a glucose-dependent manner, making it effective for controlling blood glucose levels without causing excessive hypoglycemia when glucose levels are normal or low .
Clinical Studies and Findings
Several clinical studies have highlighted the efficacy and safety profile of repaglinide and its metabolites, including M2-D5:
- Efficacy in Glycemic Control : In a study involving patients with type 2 diabetes, treatment with repaglinide led to significant reductions in fasting plasma glucose (FPG) and postprandial glucose levels. The mean change in HbA1c was reported as -0.50% over a 52-week period .
- Drug Interactions : Co-administration with other medications such as gemfibrozil has been shown to significantly affect the pharmacokinetics of repaglinide. For instance, gemfibrozil increased the area under the curve (AUC) for repaglinide by up to 19-fold due to competitive inhibition of metabolism .
- Safety Profile : A retrospective cohort study indicated that the combination of repaglinide with clopidogrel resulted in significantly lower minimum plasma glucose levels, suggesting potential risks for hypoglycemia .
Case Studies
- Case Study on Long-term Efficacy : A clinical trial involving 100 patients treated with repaglinide showed that 86% experienced adverse events; however, only 5% reported major hypoglycemia. The long-term efficacy was maintained with HbA1c levels decreasing from 7.43% to 6.93% over the study duration .
- Interaction with Gemfibrozil : A case study demonstrated that gemfibrozil co-administration led to a substantial increase in plasma concentrations of repaglinide due to inhibition of glucuronidation pathways, emphasizing the need for careful monitoring when these drugs are used together .
Propiedades
Fórmula molecular |
C27H36N2O6 |
---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
InChI |
InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1/i1D3,4D2 |
Clave InChI |
ZOMBGPVQRXZSGW-NTSVIFQKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.